molecular formula C24H17ClFN3O2 B2724201 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-92-6

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2724201
CAS No.: 901268-92-6
M. Wt: 433.87
InChI Key: CGJVROWYIVTGAV-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17ClFN3O2 and its molecular weight is 433.87. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Sensors

1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, closely related to the structure of interest, are highly valuable for creating fluorescent molecular sensors. These compounds are incorporated into fluorophore-spacer-receptor systems and fluoroionophores that operate via intramolecular charge transfer. Such systems can exhibit strong fluorescence enhancements or bright ratiometric dual emissions upon analyte interaction, demonstrating their potential for metal ion recognition and various sensing applications in scientific research (Rurack et al., 2002).

Luminescent and Electroluminescent Applications

The optical properties of derivatives similar to the specified compound, such as absorption and fluorescence spectra, show potential for luminescent or electroluminescent applications. These properties change significantly with solvent polarity, emitting light in the green-yellow range, which can be leveraged in the development of new materials for light-emitting devices (Danel et al., 2010).

Anticancer Research

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound , have shown potent cytotoxic activities against various cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. This highlights the potential for these compounds to be developed into anticancer agents, offering a basis for further investigation into the anticancer applications of 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline (Deady et al., 2003).

Photophysical and Electrochemical Properties

Research on fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives demonstrates the influence of fluorine on various properties, including fluorescence quantum efficiency, absorption band position, and basicity. These modifications can lead to increased resistance to proton donors and maintain high fluorescence yield under specific conditions, making them suitable for advanced photophysical and electrochemical studies (Szlachcic & Uchacz, 2018).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O2/c1-30-21-10-3-14(11-22(21)31-2)23-19-13-27-20-9-6-16(26)12-18(20)24(19)29(28-23)17-7-4-15(25)5-8-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJVROWYIVTGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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